5-Furan-2-yl-3-hydroxy-1-(6-methyl-benzothiazol-2-yl)-4-(5-methyl-furan-2-carbonyl)-1,5-dihydro-pyrrol-2-one
Description
This compound is a heterocyclic molecule featuring a pyrrol-2-one core substituted with benzothiazole, furan, and acyl groups. Key structural elements include:
- 6-Methyl-benzothiazol-2-yl and 5-methyl-furan-2-carbonyl substituents, likely influencing lipophilicity and electronic properties.
- A 3-hydroxy group, which may participate in tautomerism or intramolecular hydrogen bonding, as observed in structurally related hydroxypyrazoles .
Characterization methods such as NMR, UV-Vis spectroscopy, and elemental analysis are standard for such compounds .
Properties
Molecular Formula |
C22H16N2O5S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H16N2O5S/c1-11-5-7-13-16(10-11)30-22(23-13)24-18(14-4-3-9-28-14)17(20(26)21(24)27)19(25)15-8-6-12(2)29-15/h3-10,18,26H,1-2H3 |
InChI Key |
RIXYKGZLKVGKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole-Furan Hybrids
The target compound’s benzothiazole and furan substituents are critical to its physicochemical and biological behavior. Comparisons with analogs from the evidence include:
*Calculated using fragment-based methods due to lack of experimental data.
The 6-methyl group on the benzothiazole ring may improve metabolic stability compared to unsubstituted benzothiazoles, as methyl groups often block oxidative degradation .
Tautomerism and Stability
The 3-hydroxy group on the pyrrol-2-one ring may exhibit tautomerism analogous to hydroxypyrazoles (e.g., compound 5 in ). Intramolecular hydrogen bonding between the hydroxy group and adjacent carbonyl could stabilize the enol form, as seen in β-diketone systems . This stabilization may enhance thermal stability and reduce reactivity toward electrophiles.
Spectroscopic Characterization
While specific NMR/UV data for the target compound is unavailable, comparisons with benzothiazolium salts (e.g., 5a-h , 6a-h in ) suggest:
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